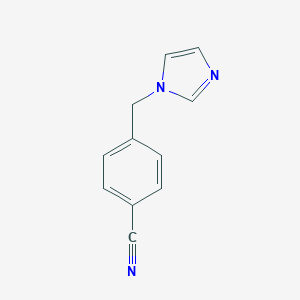

4-(1H-imidazol-1-ylmethyl)benzonitrile

概要

説明

4-((1H-imidazol-1-yl)methyl)benzonitrile is a chemical compound with the molecular formula C11H9N3. It is characterized by the presence of an imidazole ring attached to a benzonitrile group via a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry .

準備方法

合成経路と反応条件

4-((1H-イミダゾール-1-イル)メチル)ベンゾニトリルの合成は、一般的に、炭酸カリウムなどの塩基の存在下、4-シアノベンジルクロリドとイミダゾールを反応させることから始まります。 反応は、ジメチルホルムアミド(DMF)などの適切な溶媒中で、高温で行われます .

工業生産方法

この化合物の工業生産方法は、ラボでの合成に似ていますが、より大量に対応するためにスケールアップされています。 このプロセスには、同じ反応物と条件が使用されますが、効率と安全性を確保するために工業用グレードの機器が使用されます .

化学反応の分析

反応の種類

4-((1H-イミダゾール-1-イル)メチル)ベンゾニトリルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて対応する酸化物を形成できます。

還元: 還元反応はニトリル基をアミンに変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

生成される主要な生成物

酸化: 酸化物やその他の酸素化誘導体の生成。

還元: アミンへの変換。

置換: 置換されたイミダゾール誘導体の生成.

4. 科学研究への応用

4-((1H-イミダゾール-1-イル)メチル)ベンゾニトリルは、科学研究でいくつかの用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌性や抗真菌性など、潜在的な生物学的活性について調査されています。

医学: 特に薬物開発において、潜在的な治療用途について探求されています。

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and features both an imidazole ring and a benzonitrile moiety connected through a methylene bridge. This unique structure allows it to engage in diverse chemical reactions, including oxidation, reduction, and substitution.

Chemistry

4-(1H-imidazol-1-ylmethyl)benzonitrile serves as a vital building block in synthetic chemistry. It is used to create more complex molecules through various chemical reactions such as:

- Oxidation : Transforming the compound into oxides.

- Reduction : Converting the nitrile group into amines.

- Substitution : Engaging the imidazole ring in reactions with electrophiles.

These reactions enable the synthesis of derivatives that can have enhanced properties or functions.

Biology

This compound is being investigated for its potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests its potential application in developing new antimicrobial agents.

- Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can influence drug metabolism, making it a candidate for drug development aimed at modifying metabolic pathways.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic applications due to its ability to modulate enzyme activities. Its role as a cytochrome P450 inhibitor is particularly relevant for understanding drug-drug interactions and optimizing pharmacokinetics.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(1H-imidazol-1-ylmethyl)benzamide | Benzamide derivative | Contains an amide functional group |

| 4-(benzylthio)-1H-imidazole | Thioether derivative | Contains sulfur, affecting solubility |

| 2-(4-cyanophenyl)-imidazole | Imidazole derivative | Focused on different aromatic substitution |

This table illustrates how variations in functional groups lead to differences in biological activity and chemical reactivity.

Case Studies

Several studies have explored the biological activity of this compound:

Antimicrobial Activity

In vitro assays demonstrated that derivatives of this compound showed significant inhibition zones against tested bacterial strains. This indicates strong antimicrobial properties that could be harnessed for therapeutic applications.

CYP Enzyme Inhibition

Experimental data revealed that this compound selectively inhibits CYP1A2 without significantly affecting other cytochrome P450 enzymes. This specificity is crucial for minimizing side effects in therapeutic applications, making it a valuable candidate for further evaluation in drug design.

作用機序

4-((1H-イミダゾール-1-イル)メチル)ベンゾニトリルの作用機序には、特定の分子標的との相互作用が関与しています。イミダゾール環は、金属イオンや酵素に結合し、さまざまな生化学経路に影響を与えることができます。 この結合は、酵素活性を調節し、細胞プロセスに影響を与えることができます .

6. 類似化合物の比較

類似化合物

メチル4-(1H-イミダゾール-1-イル)ベンゾエート: 構造は似ていますが、ニトリル基の代わりにメチルエステル基を持っています。

エチル4-(ブチルアミノ)ベンゾエート: イミダゾール環の代わりにブチルアミノ基を持っています。

4-(ジメチルアミノ)安息香酸: イミダゾール環の代わりにジメチルアミノ基を持っています.

独自性

4-((1H-イミダゾール-1-イル)メチル)ベンゾニトリルは、イミダゾール環とベンゾニトリル基の組み合わせにより、独特の化学的および生物学的特性を付与するため、ユニークです。 この組み合わせにより、さまざまな分野で汎用性の高い用途が可能になります .

類似化合物との比較

Similar Compounds

Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but with a methyl ester group instead of a nitrile group.

Ethyl 4-(butylamino)benzoate: Contains a butylamino group instead of an imidazole ring.

4-(Dimethylamino)benzoic acid: Features a dimethylamino group instead of an imidazole ring.

Uniqueness

4-((1H-imidazol-1-yl)methyl)benzonitrile is unique due to its combination of an imidazole ring and a benzonitrile group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields .

生物活性

4-(1H-imidazol-1-ylmethyl)benzonitrile, with the molecular formula CHN and a molecular weight of approximately 183.21 g/mol, is an organic compound characterized by its unique structure comprising an imidazole ring connected to a benzonitrile moiety via a methylene bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent and a cytochrome P450 enzyme inhibitor.

The compound features both imidazole and nitrile functional groups, which are known to play significant roles in various biological processes. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, making it a valuable building block in synthetic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Studies have reported its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential application in treating infections caused by these pathogens.

Cytochrome P450 Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme is crucial for drug metabolism, and the inhibition by this compound may influence the pharmacokinetics of co-administered drugs. The implications of this activity are critical for drug design and development, especially concerning drug-drug interactions.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity and affecting various biochemical pathways. This interaction is essential for understanding its pharmacological profile and therapeutic potential .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : In vitro assays demonstrated that derivatives of this compound showed significant inhibition zones against tested bacterial strains, indicating strong antimicrobial properties.

- CYP Enzyme Inhibition : Experimental data revealed that this compound selectively inhibits CYP1A2 without significantly affecting other cytochrome P450 enzymes, highlighting its specificity and potential for minimizing side effects in therapeutic applications .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds elucidates the unique properties of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(1H-imidazol-1-ylmethyl)benzamide | Benzamide derivative | Contains an amide functional group |

| 4-(benzylthio)-1H-imidazole | Thioether derivative | Contains sulfur, affecting solubility |

| 2-(4-cyanophenyl)-imidazole | Imidazole derivative | Focused on different aromatic substitution |

This table illustrates how variations in functional groups can lead to differences in biological activity and chemical reactivity.

特性

IUPAC Name |

4-(imidazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-7-10-1-3-11(4-2-10)8-14-6-5-13-9-14/h1-6,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSFCTSUDCCYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361242 | |

| Record name | 4-(1H-imidazol-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112809-54-8 | |

| Record name | 4-(Imidazol-1-ylmethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1H-imidazol-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(IMIDAZOL-1-YLMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT6XRA834 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。